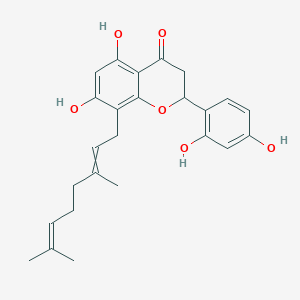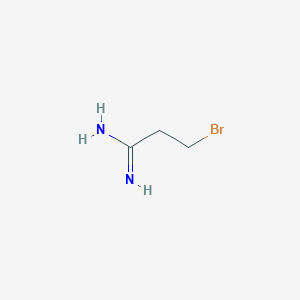
3-Bromopropanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-BROMO-PROPIONAMIDINE is an organic compound with the molecular formula C3H7BrN2 and a molecular weight of 151.01 g/mol . It is a white solid widely used in organic synthesis due to its versatility as a building block for various compounds . This compound plays a crucial role in pharmaceutical research, agrochemical development, and material science .
Vorbereitungsmethoden
The synthesis of 3-BROMO-PROPIONAMIDINE typically involves the reaction of 3-bromopropionitrile with ammonia or an amine under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or distillation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
3-BROMO-PROPIONAMIDINE undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-BROMO-PROPIONAMIDINE has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-BROMO-PROPIONAMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, altering their function and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
3-BROMO-PROPIONAMIDINE can be compared with other similar compounds, such as:
3-Bromopropylamine: This compound has a similar structure but lacks the amidine group, making it less versatile in certain synthetic applications.
3-Bromo-N-hydroxy-propionamidine: This compound has an additional hydroxyl group, which can influence its reactivity and applications.
3-Bromobutanamidine: This compound has an extended carbon chain, which can affect its physical and chemical properties.
The uniqueness of 3-BROMO-PROPIONAMIDINE lies in its specific functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications in various fields .
Eigenschaften
CAS-Nummer |
885959-29-5 |
|---|---|
Molekularformel |
C3H7BrN2 |
Molekulargewicht |
151.01 g/mol |
IUPAC-Name |
3-bromopropanimidamide |
InChI |
InChI=1S/C3H7BrN2/c4-2-1-3(5)6/h1-2H2,(H3,5,6) |
InChI-Schlüssel |
GOYXYAMYJQNFGE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CBr)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


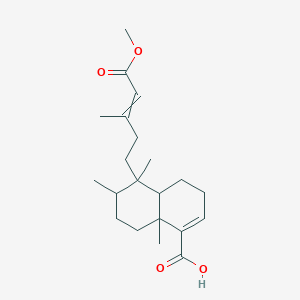
![6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole](/img/structure/B12434436.png)
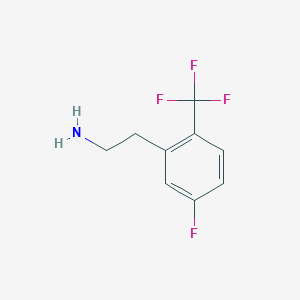

![6-fluoro-3-[(1E)-2-(2H-1,2,3,4-tetrazol-5-yl)ethenyl]-1H-indole](/img/structure/B12434449.png)
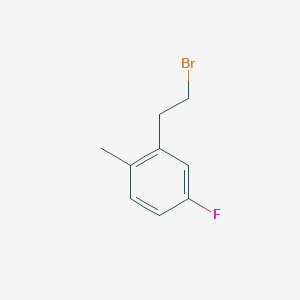
![(8-Acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl)methyl acetate](/img/structure/B12434459.png)
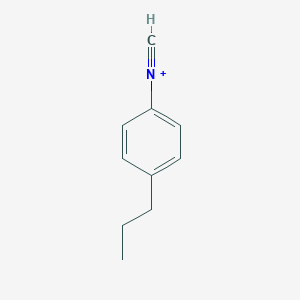
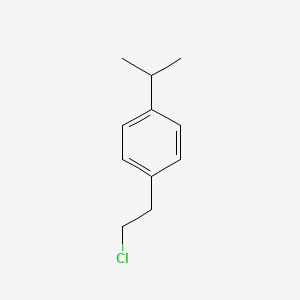
![1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine](/img/structure/B12434481.png)
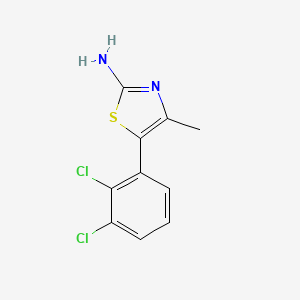
![2-(Morpholin-4-YL)ethyl (4E)-6-{4-hydroxy-6-methoxy-7-methyl-1-[2-(morpholin-4-YL)ethoxy]-3-oxo-1H-2-benzofuran-5-YL}-4-methylhex-4-enoate](/img/structure/B12434495.png)

